molecular formula C16H15N3S2 B4610760 4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

Cat. No.: B4610760
M. Wt: 313.4 g/mol
InChI Key: OCALGEHPVYFCRT-UHFFFAOYSA-N
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Description

4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is a useful research compound. Its molecular formula is C16H15N3S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.07073984 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including 4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine, have shown promising applications in the field of nonlinear optics (NLO). Research demonstrates that these compounds exhibit significant NLO properties, making them potential candidates for optoelectronic and high-tech applications. The study leveraged density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the structural, electronic, and NLO characteristics, revealing their potential for advancing NLO technologies (Hussain et al., 2020).

Antimicrobial and Antifungal Activities

Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity, indicating that specific structural features are crucial for potent antifungal effects. These compounds have shown inhibitory activity against various fungal strains, highlighting their potential as antifungal agents. The synthesis involves cyclocondensation, showcasing the chemical versatility and potential pharmacological significance of pyrimidine derivatives (Chhabria et al., 2011).

Charge Transfer Materials

Pyrimidine-based derivatives have also been investigated for their charge transfer properties, aiming to improve electronic and photophysical attributes for application in electronic devices. The design of such derivatives involves strategic structural modifications to enhance charge transfer capabilities, contributing to the development of more efficient electronic materials (Irfan, 2014).

Coordination Architectures

Research into nitrogen-containing heterocyclic thioether ligands, which include pyrimidine derivatives, has led to the development of metal–organic supramolecular architectures. These structures have been analyzed using single-crystal X-ray diffraction, revealing diverse coordination modes and the influence of ligand nature on structural topologies. Such studies contribute to the field of coordination chemistry and the design of novel supramolecular systems (Zheng et al., 2003).

Properties

IUPAC Name

2-(2-methylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-11-5-3-4-6-14(11)15-19-13(9-20-15)10-21-16-17-8-7-12(2)18-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALGEHPVYFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
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4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
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4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
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4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
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4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
Reactant of Route 6
4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.